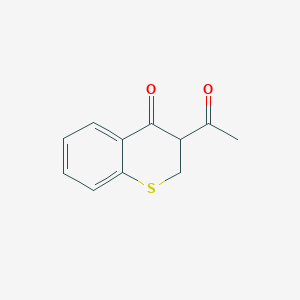

3-Acetyl-4-thiochromanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O2S |

|---|---|

Molecular Weight |

206.26 g/mol |

IUPAC Name |

3-acetyl-2,3-dihydrothiochromen-4-one |

InChI |

InChI=1S/C11H10O2S/c1-7(12)9-6-14-10-5-3-2-4-8(10)11(9)13/h2-5,9H,6H2,1H3 |

InChI Key |

XNABHTZWXNWVRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CSC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Acetyl 4 Thiochromanone Systems

Transformations Involving the Acetyl Group

The acetyl group at the 3-position of the thiochromanone ring is a versatile handle for a variety of chemical modifications. These include condensation reactions, halogenation followed by nucleophilic substitution, and oxidative transformations.

Condensation Reactions at the Acetyl Ketone (e.g., Hydrazone, Oxime, Oxime Ether Formation)

The carbonyl group of the acetyl moiety in 3-acetyl-4-thiochromanone readily undergoes condensation reactions with various nucleophiles. arabjchem.org For instance, reaction with hydroxylamine (B1172632) hydrochloride leads to the formation of the corresponding oxime in excellent yield. arabjchem.org Similarly, treatment with hydrazine (B178648) monohydrate or substituted hydrazines furnishes the respective hydrazones. arabjchem.org These reactions are fundamental in constructing more complex molecular architectures.

The formation of oximes and hydrazones from carbonyl compounds is a well-established process that proceeds through a hemiaminal or carbinolamine intermediate. nih.govnih.gov The stability of the resulting C=N bond is a key feature of these derivatives. While generally stable, hydrazones and oximes can undergo hydrolysis, with the rate being influenced by the pH of the medium. nih.gov Notably, oximes tend to exhibit greater hydrolytic stability compared to simple hydrazones. nih.gov

α-Halogenation of the Acetyl Moiety and Subsequent Nucleophilic Displacement

The α-carbon of the acetyl group in this compound is susceptible to halogenation. This reaction can be performed under both acidic and basic conditions, leading to the formation of an α-haloacetyl derivative. libretexts.orglibretexts.org Under acidic conditions, the reaction typically proceeds through an enol intermediate and results in the substitution of a single α-hydrogen. libretexts.org In contrast, base-promoted halogenation occurs via an enolate and can lead to multiple halogenations due to the increased acidity of the remaining α-hydrogens after the first substitution. libretexts.orgyoutube.com

The resulting α-haloacetyl-4-thiochromanone is a valuable intermediate for further synthetic transformations. The halogen atom serves as a good leaving group, facilitating nucleophilic substitution reactions. For example, reaction with thioacetamide (B46855) can lead to the formation of thiazole (B1198619) derivatives. arabjchem.org This reactivity opens avenues for the synthesis of various heterocyclic compounds fused or attached to the thiochromanone scaffold.

Oxidative Transformations Affecting the Acetyl Methyl Group

The methyl group of the acetyl moiety can undergo oxidative transformations. For instance, oxidation of quinacetophenone, a related o-hydroxyacetophenone, with reagents like silver oxide or manganese dioxide can yield the corresponding glyoxal. arabjchem.org While specific examples for this compound are not detailed in the provided context, the chemical principles suggest that similar oxidative reactions could be applied to its acetyl group. Such transformations would provide access to α-keto-aldehyde derivatives, which are versatile building blocks in organic synthesis.

Reactions of the Thiochromanone Heterocyclic Ring System

The thiochromanone ring system itself is reactive and can undergo transformations such as ring contraction and oxidation of the sulfur atom.

Ring Contraction Reactions of Thiochroman-4-ones and Thiochromen-4-ones

Thiochroman-4-ones and their derivatives are known to undergo ring contraction reactions, particularly when substituted with a bromine atom at the C-3 position. rsc.orgrsc.org For example, 3-bromothiochroman-4-one (B3253435) and its S-oxide can undergo ring contraction upon heating, especially in the presence of sodium acetate (B1210297), to yield products like thioindigo. rsc.orgrsc.org This transformation is believed to proceed through a thiiranium ion intermediate. rsc.org The tendency for ring contraction highlights the inherent reactivity of the thiochromanone skeleton under certain conditions.

Oxidation of the Sulfur Atom: Formation of Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the thiochromanone ring can be readily oxidized to form the corresponding sulfoxide and sulfone derivatives. rsc.org This transformation is significant as it can modulate the biological activity of the parent compound. rsc.org The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation in organic synthesis, and a variety of oxidizing agents can be employed. jchemrev.comorganic-chemistry.org The initial oxidation to the sulfoxide is generally more facile than the subsequent oxidation to the sulfone. researchgate.net The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide or the sulfone. organic-chemistry.orgnih.gov For instance, m-chloroperbenzoic acid (m-CPBA) is a common reagent for the oxidation of sulfides. rsc.org The resulting sulfoxides and sulfones have different electronic and steric properties compared to the parent sulfide (B99878), which can influence their chemical reactivity and biological interactions. rsc.org

Electrophilic and Nucleophilic Functionalization of the Thiochromanone Core

The reactivity of the this compound core is characterized by the interplay of the electron-withdrawing acetyl group and the thioether and ketone functionalities within the heterocyclic ring. This allows for both electrophilic and nucleophilic attacks at various positions.

Electrophilic Functionalization:

Electrophilic functionalization of the this compound system can be directed at the enolizable C-3 position. A notable example is the synthesis of 3-halogenomethylene derivatives. For instance, 3-halogenomethylene-6-fluoro-thiochroman-4-one has been synthesized, demonstrating the reactivity of the C-3 position towards electrophilic halogenating agents. tsijournals.com A postulated mechanism for this transformation involves the tautomerization of the 3-formyl derivative to its enol form, which then reacts with an acetyl halide. tsijournals.com

Nucleophilic Functionalization:

The this compound system is also susceptible to nucleophilic attack, particularly at the C-3 position, which can be deprotonated to form a nucleophilic enolate. A significant application of this reactivity is the palladium-catalyzed asymmetric allenylic alkylation. In this reaction, the acetyl group at the 3-position acts as an electron-withdrawing group (EWG) that influences the chemo- and regioselectivity of the alkylation. researchgate.net

The reaction of a this compound derivative with an allenylic carbonate in the presence of a palladium catalyst and a chiral ligand leads to the formation of a new carbon-carbon bond at the C-3 position. The choice of the electron-withdrawing group at this position is crucial; while a nitro group leads to S-alkylation, the acetyl group directs the reaction towards C-alkylation. researchgate.net This method allows for the construction of chiral thiochromanone derivatives with high diastereoselectivity and enantioselectivity. researchgate.netnih.gov

| Reaction Type | Reagents | Product | Key Features | Reference |

| Electrophilic Halogenation | Acetyl halide | 3-Halogenomethylene-thiochroman-4-one | Functionalization at the C-3 position. | tsijournals.com |

| Nucleophilic Alkylation | Allenylic carbonate, Pd catalyst, Chiral ligand | 3-Allenyl-3-acetyl-4-thiochromanone | Acetyl group directs C-alkylation; high stereoselectivity. | researchgate.netnih.govrsc.org |

Rearrangement Processes (e.g., Photochemical Rearrangements of Thiochromanone Sulfoxides)

Thiochromanone sulfoxides, which can be derived from the corresponding thiochromanones, undergo a variety of intriguing photochemical rearrangements. These transformations are distinct from those of the analogous sulfones and proceed through at least three recognized pathways. The specific pathway followed is influenced by the substitution pattern on the thiochromanone ring.

One major pathway involves β-hydrogen abstraction or rearrangement to cyclic sulfenates. These intermediates can then undergo further reaction via homolysis of the S-O bond. In some cases, photochemical deoxygenation to the corresponding sulfide is observed as a competing reaction. These rearrangements provide a route to structurally diverse sulfur-containing heterocycles that are not readily accessible through other means.

Cycloaddition and Annulation Reactions of Unsaturated Thiochromanone Derivatives

Unsaturated derivatives of this compound, such as the corresponding 3-arylidenethiochromanones, are excellent substrates for cycloaddition and annulation reactions, leading to the formation of complex, polycyclic heterocyclic systems.

1,3-Dipolar Cycloadditions (e.g., for Spiroheterocycle Formation)

The exocyclic double bond in 3-arylidenethiochromanones serves as a competent dipolarophile in 1,3-dipolar cycloaddition reactions. This has been extensively utilized for the synthesis of spiroheterocycles, where a new heterocyclic ring is fused to the thiochromanone core at the C-3 position.

A common application is the reaction with nitrilimines, generated in situ from hydrazonoyl chlorides, to produce spiropyrazolines. These reactions are often highly regio- and stereoselective. The reaction of (E)-3-benzylidenethiochromanone with a hydrazonoyl chloride in the presence of a base like triethylamine (B128534) yields 1,3,4-triarylspiropyrazole-5,3'-thiochroman-4-one derivatives. arabjchem.org Anodic fluorination of these spiropyrazolines can lead to ring-opening and the formation of aroyl fluoride (B91410) derivatives. arabjchem.orgacs.org

| Dipole | Dipolarophile | Product | Key Features | Reference |

| Nitrilimine | (E)-3-Arylidenethiochromanone | Spiropyrazoline-thiochromanone | High regio- and stereoselectivity; formation of a spirocyclic system. | arabjchem.org |

Michael Addition Reactions and Subsequent Cascade Processes

The α,β-unsaturated ketone moiety in 3-arylidenethiochromanones makes them excellent Michael acceptors. This reactivity has been harnessed in various cascade reactions to build complex molecular architectures.

For example, organocatalytic tandem Michael addition reactions have been developed for the enantioselective synthesis of functionalized thiochromenes. These reactions can involve a cascade sequence, such as a Michael-Michael cascade, to generate multiple stereocenters in a single step.

Heterocyclic Ring Annulation onto the Thiochromanone Scaffold (e.g., Pyrazole, Pyrimidine (B1678525) Ring Systems)

The thiochromanone ring system can serve as a foundation for the construction of further fused heterocyclic rings, such as pyrazoles and pyrimidines. These annulation reactions often proceed through the initial functionalization of the thiochromanone core, followed by cyclization.

For instance, thiochroman-4-ones are used as precursors for the synthesis of various heterocyclic rings, including pyrazoles and pyrimidines. One approach involves the condensation of a functionalized thiochromanone with a suitable binucleophile. Thiochromeno[3,4-d]pyrimidine derivatives have been synthesized via one-pot, three-component reactions, showcasing the utility of the thiochromanone scaffold in building complex, biologically relevant molecules. rsc.org

| Annulated Ring | Synthetic Strategy | Starting Material | Resulting System | Reference |

| Pyrazole | Condensation with hydrazine derivatives | Functionalized thiochroman-4-one (B147511) | Pyrazolo-annulated thiochromanone | clockss.org |

| Pyrimidine | One-pot three-component reaction | Thiochroman-4-one | Thiochromeno[3,4-d]pyrimidine | rsc.org |

Mechanistic Investigations and Reaction Pathway Elucidation in 3 Acetyl 4 Thiochromanone Chemistry

Detailed Analysis of Reaction Intermediates and Product Distribution

The outcome of chemical reactions involving the thiochromanone scaffold is highly dependent on the reaction conditions, with intermediates playing a pivotal role in dictating the final product distribution. The acetyl group at the C-3 position of 3-acetyl-4-thiochromanone introduces additional complexity, influencing the nucleophilicity and regioselectivity of reactions.

In palladium-catalyzed asymmetric allenylic alkylation, the nature of the electron-withdrawing group (EWG) on the thiochromanone ring is a critical determinant of the reaction's chemoselectivity. dicp.ac.cn When an acetyl group is used as the EWG, the reaction favors the formation of the C-alkylation product. dicp.ac.cn This proceeds through a proposed π-allylpalladium complex as a key intermediate. dicp.ac.cn The reaction pathway involves the initial oxidative addition of the allene (B1206475) substrate to the Pd(0) catalyst, forming rapidly equilibrating π-allylpalladium complexes, which are then attacked by the carbon nucleophile. dicp.ac.cn In contrast, using a different EWG, such as a nitro group, can shift the chemoselectivity, leading to S-alkylation products. dicp.ac.cn

Solvent choice also significantly impacts product distribution in reactions involving the thiochromanone core. For instance, in manganese(III) acetate (B1210297) mediated reactions, the ratio of α'-acetoxylation to alkene addition products can be inverted by changing the solvent from benzene (B151609) to acetonitrile. metu.edu.tr This highlights the solvent's role in stabilizing specific intermediates or transition states, thereby directing the reaction down a particular pathway. metu.edu.tr

In some cases, reaction intermediates can be directly detected and characterized. During the cyclocarbonylative Sonogashira coupling to form related chromone (B188151) structures, a Michael adduct intermediate was successfully identified in the reaction mixture using gas chromatography-mass spectrometry (GC-MS). acs.org This direct evidence confirms the proposed reaction pathway involving a Michael addition step. acs.org

The table below summarizes the influence of reaction parameters on product distribution in thiochromanone chemistry.

| Reaction Type | Substrate/Group | Conditions | Major Product(s) | Source(s) |

| Pd-Catalyzed Allenylic Alkylation | Acetyl EWG | Pd(PPh₃)₄, Ligand, Base | C-alkylation isomer | dicp.ac.cn |

| Pd-Catalyzed Allenylic Alkylation | Nitro EWG | Pd(PPh₃)₄, Ligand, Base | S-alkylation isomer | dicp.ac.cn |

| Mn(OAc)₃ Mediated Reaction | 4-Thiochromanone | Benzene solvent | α'-acetoxylation:alkene addition (2:1) | metu.edu.tr |

| Mn(OAc)₃ Mediated Reaction | 4-Thiochromanone | Acetonitrile solvent | α'-acetoxylation:alkene addition (1:2) | metu.edu.tr |

Transition State Characterization in Catalytic and Non-Catalytic Processes

The elucidation of transition state (TS) structures provides profound insight into the origins of selectivity in chemical reactions. Computational methods, particularly density functional theory (DFT), have become indispensable tools for characterizing these fleeting, high-energy structures in both catalytic and non-catalytic reactions involving thiochromanone and related scaffolds.

In bifunctional organocatalysis, such as the Michael addition catalyzed by a thiourea (B124793) derivative, the transition state involves a complex network of non-covalent interactions. nih.gov For the reaction of a malonate with a nitro-olefin, the favored transition state is stabilized by multiple hydrogen bonds. nih.gov The protonated tertiary amine of the catalyst forms an H-bond with the nitro group of the electrophile, while the thiourea N-H groups bind to the oxygen atoms of the nucleophilic malonate. nih.gov The steric interactions between the substrates within this organized TS assembly are often the primary source of enantioselectivity. nih.gov

In photochemical processes, the transition state for the formation of an exciplex (an excited-state complex) can be characterized. For the reaction of the thiochroman-4-one (B147511) 1,1-dioxide triplet state, the transition state leading to the exciplex has a small activation energy barrier. researchgate.net This exciplex exhibits significant charge transfer character, with increased electron density on the dicarbonyl component and reduced density on the interacting phenol. researchgate.net

The geometry of the transition state can also be influenced by the nature of the reactants and the presence of intramolecular hydrogen bonding. In reactions of certain unsaturated ketones with amines, transition states modeled on five-membered intramolecular or six-membered intermolecular H-bonding structures have been proposed to account for observed kinetic isotope effects and reactivity patterns. acs.org

Key features of characterized transition states in related systems are outlined below.

| Process | Reactants | Catalyst/Condition | Key Transition State Features | Source(s) |

| Michael Addition | Diethyl malonate, trans-β-nitrostyrene | Bifunctional Thiourea | Stabilization via multiple H-bonds between catalyst and both substrates. | nih.gov |

| Photochemical Quenching | Thiochromanone 1,1-dioxide triplet, Phenols | UV Irradiation | Low activation barrier; formation of a charge-transfer triplet exciplex. | researchgate.net |

| Nucleophilic Addition | 1-Phenyl-2-propyn-1-one, Hydrazine (B178648) | No Catalyst | Proposed five-membered intramolecular H-bonding structure. | acs.org |

Postulated Mechanisms for Complex Chemical Transformations (e.g., Radical Pathways)

The thiochromanone framework can undergo a variety of complex chemical transformations, many of which proceed through intricate, multi-step mechanisms. Radical pathways, in particular, are prominent in the photochemical reactions of these compounds.

Photochemical rearrangements of thiochromanone sulfoxides, for example, proceed via at least three distinct pathways. cdnsciencepub.com One major pathway involves β-hydrogen abstraction or rearrangement to form cyclic sulfenate intermediates. cdnsciencepub.com These sulfenates can then undergo homolysis of the S-O bond, generating radical species that lead to the final products. cdnsciencepub.com An alternative mechanism involves the initial α-cleavage of the aryl C-S bond, which, despite being the stronger C-S bond, can be induced photochemically. cdnsciencepub.com This cleavage produces a reactive phenyl radical that can initiate subsequent reaction steps. cdnsciencepub.com

The triplet excited state of thiochroman-4-one 1,1-dioxide is also highly reactive and participates in radical reactions. researchgate.net Upon photoexcitation, it can abstract a hydrogen atom from a donor molecule (like an alcohol or phenol) to form a ketyl radical. researchgate.net The mechanism for quenching by phenols is proposed to involve a complete electron transfer followed by an ultra-rapid proton transfer, which generates a triplet radical pair and ultimately the ground-state ketyl and aryloxyl radicals. researchgate.net

Metal-mediated reactions also provide a route to radical chemistry. Reagents like manganese(III) acetate are known to initiate free-radical reactions with enones. metu.edu.tr This suggests that this compound could undergo α'-functionalization through a mechanism involving the formation of a radical intermediate at the position adjacent to the carbonyl group. metu.edu.tr

Not all complex transformations are radical-based. The synthesis of 2- and 3-methylthiochroman-4-ones from benzenethiols and crotonic or methacrylic acid in the presence of a superacid like triflic acid is proposed to occur via a non-radical mechanism. acs.org This pathway involves the initial protonation of the carboxylic acid to form a carboxonium ion, which then combines with another protonated acid molecule to generate a highly reactive carbenium–carboxonium superelectrophilic species that drives the subsequent alkylation and cyclization steps. acs.org

Kinetic and Thermodynamic Considerations in Thiochromanone Reactivity and Selectivity

Kinetic and thermodynamic parameters are fundamental to understanding the reactivity of this compound and predicting reaction selectivity. These studies quantify the rates of reaction steps and the energy differences between states, revealing which pathways are kinetically favored and which products are thermodynamically most stable.

Laser flash photolysis is a powerful technique for determining absolute rate constants for very fast reactions. This method has been used to measure the quenching rate constants (k_q) for the reaction between the triplet excited state of thiochroman-4-one 1,1-dioxide and various substituted phenols. researchgate.net The measured rates provide quantitative insight into the reactivity of the excited state and how it is influenced by the electronic properties of the quenching agent. researchgate.net

Kinetic isotope effects (KIEs) are employed to probe the rate-determining step of a reaction. In a study of a bifunctional thiourea-catalyzed Michael addition, large primary ¹³C KIEs were observed for the bond-forming carbon atoms of both the nucleophile and the electrophile. nih.gov This finding provided strong evidence that the carbon-carbon bond formation step is the sole rate-determining step in the catalytic cycle. nih.gov

Thermodynamic properties, such as frontier molecular orbital energies, are often correlated with reactivity. DFT studies on a series of spiro pyrrolidines containing a thiochromanone moiety revealed that compounds with a lower HOMO-LUMO energy gap exhibited greater biological activity. rsc.org This suggests a strong correlation between the electronic properties of the thiochromanone scaffold and its reactivity, as a smaller energy gap facilitates electron transfer processes. rsc.org

The table below presents kinetic data for a reaction involving the thiochromanone scaffold.

| Reaction | Quenching Agent | Rate Constant (k_q) (L mol⁻¹ s⁻¹) | Technique | Source(s) |

| Quenching of Triplet Thiochroman-4-one 1,1-dioxide | 4-Cyanophenol | (1.1 ± 0.1) × 10⁸ | Laser Flash Photolysis | researchgate.net |

| Quenching of Triplet Thiochroman-4-one 1,1-dioxide | Hydroquinone | (5.8 ± 1.0) × 10⁹ | Laser Flash Photolysis | researchgate.net |

Computational and Theoretical Chemistry of 3 Acetyl 4 Thiochromanone

Electronic Structure and Molecular Orbital Theory Applications

The arrangement of electrons within a molecule dictates its stability, reactivity, and physical properties. Molecular Orbital (MO) theory provides a framework for understanding this electronic structure.

Frontier Molecular Orbital (FMO) theory is a key component of MO theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.orgmdpi.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. mdpi.comnih.gov Conversely, a large HOMO-LUMO gap implies greater stability and lower reactivity. semanticscholar.org

For 3-Acetyl-4-thiochromanone, the HOMO is likely localized on the electron-rich sulfur atom and the thiochromanone ring system, making it the primary site for electrophilic attack. The LUMO is expected to be centered on the electron-deficient carbonyl carbons of the acetyl and ketone groups, which are susceptible to nucleophilic attack. The energy gap is influenced by the electronic properties of both the thiochromanone core and the acetyl substituent. Computational methods like DFT can precisely calculate these orbital energies. nih.gov

Global reactivity descriptors can be derived from HOMO and LUMO energies. ajchem-a.com For instance, ionization potential (I) and electron affinity (A) can be estimated from these values. ajchem-a.com These parameters help in quantifying the molecule's ability to donate or accept electrons.

Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.5 | LUMO - HOMO; indicates chemical reactivity |

| Ionization Potential (I) | 6.5 | -EHOMO; energy required to remove an electron |

| Electron Affinity (A) | 2.0 | -ELUMO; energy released when an electron is added |

| Chemical Hardness (η) | 2.25 | (I - A) / 2; resistance to change in electron distribution |

| Chemical Softness (S) | 0.22 | 1 / (2η); measure of polarizability |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would be determined via specific quantum chemical calculations.

The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms (sulfur and oxygen) with differing electronegativities. This distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.netlibretexts.org MEP maps illustrate the electrostatic potential on the molecule's surface, providing a guide to its reactivity. uni-muenchen.de

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red) would be concentrated around the electronegative oxygen atoms of the carbonyl groups, indicating electron-rich areas that are attractive to electrophiles or suitable for hydrogen bonding. researchgate.netlibretexts.org Regions of positive electrostatic potential (colored blue) would be found near the hydrogen atoms, particularly the acidic protons of the acetyl group, representing electron-poor sites susceptible to nucleophilic attack. researchgate.net This visual representation is invaluable for predicting intermolecular interactions. libretexts.org Natural Bond Orbital (NBO) analysis can further quantify this charge distribution by calculating the partial charges on each atom. walisongo.ac.id

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Hypothetical Charge (a.u.) | Implication |

|---|---|---|

| S1 (Thioether) | -0.15 | Moderately electron-rich |

| O (Ketone) | -0.55 | Strongly electron-rich, nucleophilic site |

| O (Acetyl) | -0.58 | Strongly electron-rich, nucleophilic site |

| C4 (Ketone) | +0.45 | Electron-deficient, electrophilic site |

Note: These charge values are representative examples. Precise values are obtained from quantum mechanical calculations.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetic Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. researchgate.netresearchgate.net By minimizing the energy functional with respect to the electron density, DFT can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles. arxiv.org

For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield its most stable three-dimensional conformation. researchgate.net This optimized structure is crucial as it represents the most probable state of the molecule and serves as the starting point for further computational analyses like frequency calculations, MEP mapping, and molecular docking. materialssquare.com Energetic profiling through DFT can also be used to compare the relative stabilities of different conformers or isomers.

Table 3: Predicted Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C4=O (Ketone) | 1.22 Å |

| C-S (Thioether) | 1.80 Å | |

| C=O (Acetyl) | 1.23 Å | |

| C3-C (Acetyl) | 1.51 Å | |

| Bond Angle | C3-C4-C4a | 118.5° |

| S1-C2-C3 | 112.0° |

Note: These are plausible values based on DFT calculations of similar structures. Specific experimental or computational validation is required.

Stereochemical Outcome Prediction and Rationalization via Computational Modeling

While this compound itself is not chiral, it can be a precursor in reactions that generate chiral centers. For example, the reduction of the C4-keto group can lead to a chiral alcohol. Computational modeling can be a powerful tool to predict and rationalize the stereochemical outcome of such reactions. researchgate.net

By modeling the transition states of the reaction pathways leading to different stereoisomers, their relative activation energies can be calculated. According to transition state theory, the pathway with the lower activation energy will be kinetically favored, and the corresponding stereoisomer will be the major product. DFT calculations are frequently used to locate these transition states and compute their energies. researchgate.net This approach allows for the rationalization of stereoselectivity observed in reactions involving chiral catalysts or reagents and can guide the design of new stereoselective syntheses. acs.org

In Silico Studies of Molecular Interactions for Ligand Design and Chemical Modification Strategies

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. ajchem-a.com This method is fundamental in drug discovery for understanding ligand-receptor interactions and for designing new, more potent inhibitors. researchgate.net

Derivatives of similar scaffolds, such as thiochromenes and thiosemicarbazones, have been evaluated for various biological activities. researchgate.netresearchgate.net For this compound, molecular docking could be employed to study its interaction with a specific biological target. The molecule would be placed into the active site of a target protein, and its binding affinity (scoring function) and binding mode would be calculated. ajchem-a.com

Derivations from Electronic and Steric Parameters for Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are mathematical equations that correlate molecular descriptors with activity. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study would involve calculating a wide range of molecular descriptors. researchgate.net These descriptors can be categorized as:

Electronic: Derived from quantum chemical calculations, such as HOMO/LUMO energies, atomic charges, and dipole moment. These describe a molecule's ability to engage in electrostatic or orbital-based interactions.

Steric: Related to the size and shape of the molecule, such as molecular volume, surface area, and specific length parameters. These account for how the molecule fits into a receptor site. nih.gov

Topological: Based on the 2D representation of the molecule, describing its connectivity and branching.

Once calculated, these descriptors are used along with experimental activity data to build a regression model. A robust QSAR model can then be used to predict the biological activity of new, yet-to-be-synthesized derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiochromenes |

Application of 3 Acetyl 4 Thiochromanone As a Versatile Chemical Building Block

Role as a Synthon for Advanced Heterocyclic Scaffolds

The inherent reactivity of 3-acetyl-4-thiochromanone makes it an excellent precursor for a wide array of heterocyclic compounds. The presence of both a ketone and a β-dicarbonyl system enables a variety of cyclization and condensation reactions, leading to the formation of new rings fused to the thiochromanone framework.

The thiochromanone skeleton is a common starting point for the synthesis of tricyclic and other polycyclic fused systems. A prevalent strategy involves the initial condensation of the C-3 position of the thiochromanone with an aldehyde to form a 3-arylmethylene-1-thiochromanone. This exocyclic α,β-unsaturated ketone is a key intermediate that readily undergoes subsequent cyclization reactions.

For instance, the reaction of 3-arylmethylene-1-thiochromanones with hydrazine (B178648) in a suitable solvent like acetic acid leads to the formation of fused pyrazoline rings. This process results in the synthesis of complex polycyclic systems such as cis-2,3,3a,4-tetrahydro-2-acetyl-3-aryl rsc.orgbenzothiopyrano[4,3-c]pyrazoles. researchgate.net Similarly, condensation with other binucleophiles like guanidine (B92328) or thiourea (B124793) can yield fused pyrimidine (B1678525) rings, creating benzothiopyrano[4,3-d]pyrimidines. core.ac.uk These reactions demonstrate how the thiochromanone core can be elaborated into more complex, multi-ring structures with potential applications in medicinal chemistry and materials science. core.ac.uknih.gov

The 1,3-dicarbonyl-like functionality of this compound is particularly well-suited for constructing five- and six-membered nitrogen-containing heterocycles through reactions with binucleophiles.

Pyrazoles: The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine. In the case of this compound, or more commonly its 3-arylmethylene derivatives, reaction with hydrazine or substituted hydrazines yields pyrazoles fused to the thiochromanone ring. researchgate.netcore.ac.uk For example, reacting 3-arylmethylene-1-thiochromanones with phenylhydrazine (B124118) in refluxing glacial acetic acid produces 2-phenyl-3-aryl-2,3,3a,4-tetrahydro-(4H)- rsc.orgbenzothiopyrano[4,3-c]-pyrazoles. core.ac.uk

Pyrimidines: Pyrimidine rings can be constructed by reacting the thiochromanone scaffold with reagents containing an N-C-N fragment, such as guanidine, urea, or thiourea. The reaction of 3-arylmethylene-1-thiochromanones with guanidine hydrochloride leads to the formation of 2-amino-4-aryl-3,4-dihydro-(5H)- rsc.orgbenzothiopyrano[4,3-d]pyrimidines. core.ac.uk When thiourea is used under acidic conditions, the corresponding pyrimidine-2-thiones are formed. core.ac.uk These thiochromeno[3,4-d]pyrimidine derivatives are of interest for their potential biological activities. nih.govscispace.com

Imidazoles and Thiazoles: While specific examples starting directly from this compound are not prominently documented in the reviewed literature, its structure suggests clear potential for the synthesis of fused imidazoles and thiazoles. A common route to thiazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. rjsocmed.com The acetyl group at the C-3 position of the thiochromanone could be halogenated to create the necessary α-haloketone intermediate, which could then be cyclized with a thioamide to form a fused thiazole (B1198619) ring. Similarly, imidazole (B134444) synthesis can be achieved from α-haloketones and amidines. Therefore, the chemical nature of this compound makes it a plausible, albeit currently underexplored, synthon for these heterocyclic systems.

Table 1: Synthesis of Nitrogen-Containing Heterocycles from Thiochromanone Derivatives

| Heterocycle | Reagents | Resulting Scaffold | Reference(s) |

|---|---|---|---|

| Pyrazole | Hydrazine / Phenylhydrazine | Benzothiopyrano[4,3-c]pyrazole | researchgate.netcore.ac.uk |

| Pyrimidine | Guanidine / Thiourea | Benzothiopyrano[4,3-d]pyrimidine | core.ac.uk |

| Thiazole | (Potential) α-Haloketone derivative + Thioamide | Fused Thiazole System | rjsocmed.com |

| Imidazole | (Potential) α-Haloketone derivative + Amidine | Fused Imidazole System | unc.edunih.gov |

Design and Synthesis of Ligands for Catalytic Processes

The use of thiochromanone derivatives as ligands in catalysis is an area with potential for development. The sulfur atom in the thiochromanone ring and the various functional groups that can be introduced onto the scaffold present opportunities for coordination with metal centers. However, the sulfur atom can also act as a poison for certain metal catalysts, particularly palladium, which presents a challenge. rsc.orgmdpi.com

While the synthesis of ligands from this compound is not extensively reported, the molecule itself and its derivatives have been used as substrates to test the efficacy of various catalytic systems. For example, thiochromanone derivatives have been employed in palladium-catalyzed asymmetric allenylic alkylation reactions to construct chiral molecules. rsc.orgresearchgate.net In these studies, various chiral phosphine (B1218219) ligands were screened for their ability to control stereoselectivity in reactions involving the thiochromanone substrate. Furthermore, chiral ruthenium catalysts, using biopolymers like chitosan (B1678972) as ligands, have been tested in the transfer hydrogenation of 4-thiochromanone, demonstrating the utility of this scaffold in evaluating new catalytic methods.

The development of this compound-based molecules specifically designed as ligands for catalysis remains a promising but largely unexplored field of research.

Development of Chemical Probes for Mechanistic Studies in Organic Reactions

Chemical probes are small molecules designed to interact with a specific protein target or to study a particular biological or chemical process. A high-quality probe should be potent and selective, with a well-understood mechanism of action. The this compound scaffold possesses features that make it an interesting starting point for the development of such tools.

The thiochromanone core is found in molecules with a range of biological activities, including antibacterial and antifungal properties, suggesting that its derivatives can interact with biological targets. The reactive dicarbonyl system allows for the straightforward attachment of reporter tags (like fluorophores) or reactive groups for covalent labeling, which are often key features of chemical probes.

Currently, there is limited literature describing the specific use of this compound as a chemical probe for mechanistic studies. However, its chemical reactivity and established bioactivity profile suggest that with further development, derivatives of this scaffold could be engineered to investigate enzyme mechanisms, probe metabolic pathways, or elucidate the mechanism of action of drugs. This represents a significant opportunity for future research.

Scaffold for Molecular Diversity Generation via Chemical Derivatization

One of the most powerful applications of this compound is its use as a central scaffold for generating libraries of diverse molecules. The multiple reactive sites on the molecule allow for a wide range of chemical transformations, leading to a variety of derivatives with different structural and electronic properties.

The generation of molecular diversity from the thiochromanone scaffold can be achieved through several key reactions:

Condensation at C-3: The active methylene (B1212753) group at the C-3 position readily condenses with aromatic aldehydes to form 3-arylmethylene derivatives, which are themselves versatile intermediates. core.ac.uk

Reactions of the Acetyl Group: The acetyl carbonyl can undergo reactions typical of ketones, such as condensation, reduction, or conversion to an oxime.

Cyclization Reactions: As detailed in section 6.1, the 1,3-dicarbonyl system is a precursor to a vast number of fused heterocyclic rings. core.ac.uknih.gov

Palladium-Catalyzed Alkylation: Recent studies have shown that thiochromanone derivatives can undergo palladium-catalyzed asymmetric allenylic alkylation, introducing chiral centers and an allene (B1206475) unit onto the scaffold with high stereocontrol. rsc.orgmdpi.com

Functionalization of the Thiochromanone Core: The aromatic ring of the thiochromanone can be substituted, and the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, further increasing molecular diversity.

This chemical tractability allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) for various biological targets, making this compound a valuable starting point in drug discovery and materials science. nih.gov

Table 2: Derivatization Strategies for the Thiochromanone Scaffold

| Reaction Type | Position(s) | Functional Groups Introduced / Structures Formed | Reference(s) |

|---|---|---|---|

| Aldol (B89426) Condensation | C-3 | Arylmethylene group | core.ac.uk |

| Cyclocondensation | C-3 / C-4 | Fused Pyrazoles, Pyrimidines, etc. | researchgate.netcore.ac.uknih.gov |

| Asymmetric Alkylation | C-3 | Chiral allene unit | rsc.orgmdpi.com |

| Carboxamide Formation | Various | Carboxamide, 1,3,4-thiadiazole (B1197879) thioether |

Advanced Analytical and Spectroscopic Characterization of 3 Acetyl 4 Thiochromanone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the proton (¹H) and carbon (¹³C) skeletons of 3-acetyl-4-thiochromanone. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the intricate structural details of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, thiochroman-4-one (B147511), provides a foundational understanding of the chemical shifts expected for the core structure. chemicalbook.com In this compound, the introduction of the acetyl group at the C3 position significantly influences the chemical shifts and coupling patterns of the neighboring protons. The aromatic protons typically appear in the downfield region, while the protons of the heterocyclic ring and the acetyl group resonate at higher fields. chemicalbook.com The exact chemical shifts and coupling constants are crucial for determining the conformation of the heterocyclic ring and the relative orientation of the substituents.

2D NMR Techniques: To definitively assign all proton and carbon signals and to elucidate through-bond and through-space correlations, a variety of 2D NMR experiments are utilized. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular skeleton and confirming the position of the acetyl group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing crucial information about the stereochemistry and conformation of the molecule. researchgate.net

A complete analysis of these NMR spectra allows for the unambiguous assignment of every proton and carbon atom in the this compound system. researchgate.net

Table 1: Representative NMR Data for Thiochromanone Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 8.1 | The exact shifts and splitting patterns depend on the substitution of the benzene (B151609) ring. chemicalbook.com |

| ¹H (CH₂) | 2.9 - 3.2 | Protons on the carbon adjacent to the sulfur and the carbonyl group. chemicalbook.com |

| ¹H (Acetyl CH₃) | ~2.7 | Expected chemical shift for the methyl protons of the acetyl group. rsc.org |

| ¹³C (C=O) | 160 - 220 | Characteristic downfield shift for carbonyl carbons. libretexts.org |

| ¹³C (Aromatic) | 120 - 140 | Chemical shifts for the carbons of the benzene ring. libretexts.org |

| ¹³C (Aliphatic) | 20 - 60 | Resonances for the sp³ hybridized carbons in the heterocyclic ring. libretexts.org |

This table provides generalized data based on similar structures. Actual values for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and for studying its fragmentation pathways. researchgate.net Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of the molecular formula. savemyexams.com

The exact mass of the molecular ion ([M]+) or a quasi-molecular ion (e.g., [M+H]+ or [M+Na]+) is compared to the calculated exact mass for the proposed chemical formula. savemyexams.com This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis: In addition to providing the exact mass of the parent molecule, HRMS coupled with tandem mass spectrometry (MS/MS) offers detailed insights into the molecule's structure through fragmentation analysis. mdpi.com By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule. Common fragmentation patterns for related structures can provide clues to the fragmentation behavior of this compound. For instance, cleavage adjacent to the carbonyl groups or the sulfur atom would be expected. The study of fragmentation patterns of similar prazoles reveals that rearrangements, such as the Smiles rearrangement, can also occur. mdpi.com

Table 2: HRMS Data Interpretation

| Ion Type | Information Provided |

| Molecular Ion ([M]⁺) | Provides the exact mass of the compound, allowing for the determination of the molecular formula. researchgate.net |

| Fragment Ions | Reveal the structure of different parts of the molecule and how they are connected. mdpi.com |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. nih.gov For this compound, which possesses a stereocenter at the C3 position, X-ray crystallography can unambiguously establish the spatial arrangement of the acetyl group relative to the thiochromanone ring.

The process involves growing a single, high-quality crystal of the compound and exposing it to a beam of X-rays. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov This allows for the creation of a detailed 3D model of the molecule, confirming its connectivity and providing unequivocal stereochemical assignment. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Carbonyl (C=O) Stretching: Strong absorption bands are expected for the two carbonyl groups: the ketone in the thiochromanone ring and the acetyl group. These typically appear in the region of 1650-1740 cm⁻¹. pressbooks.pub The exact position of these bands can provide information about the electronic environment of the carbonyl groups.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear in the region of 1400-1600 cm⁻¹. libretexts.orglibretexts.org

C-H Stretching: Absorptions due to the stretching of C-H bonds in the aromatic ring and the aliphatic portions of the molecule are also expected. Aromatic C-H stretches generally appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. libretexts.orglibretexts.org

C-S Stretching: The carbon-sulfur bond stretching vibration is typically weaker and appears in the fingerprint region of the spectrum.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1680 | Strong |

| C=O (Acetyl) | ~1715 | Strong |

| C=C (Aromatic) | 1400 - 1600 | Medium to Weak |

| C-H (Aromatic) | >3000 | Medium |

| C-H (Aliphatic) | <3000 | Medium |

This table provides generalized data based on typical functional group absorptions. Actual values may vary.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and any potential isomers.

Silica Gel Column Chromatography: This is a widely used preparative technique for purifying organic compounds. The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) as they are passed through the column with a mobile phase (a solvent or mixture of solvents). By carefully selecting the solvent system, this compound can be isolated in high purity.

Gas Chromatography (GC): GC can be used as an analytical technique to assess the purity of a sample. The compound is vaporized and passed through a column with a carrier gas. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used to identify and quantify the compound. Different isomers of this compound would likely have different retention times, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for separating components of a mixture. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for the separation of organic compounds. researchgate.net Chiral HPLC, which utilizes a chiral stationary phase, can be employed for the separation of enantiomers of this compound. mdpi.com This is particularly important for studying the biological activity of the individual enantiomers, as they often exhibit different pharmacological properties. The separation of isomers is a challenging task that often requires the careful optimization of chromatographic conditions. ustc.edu.cn

Q & A

Basic: What are the standard synthetic routes for 3-Acetyl-4-thiochromanone, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of this compound typically involves cyclization of substituted thiophenol derivatives with acetylating agents. For example, a Friedel-Crafts acylation using AlCl₃ as a catalyst under anhydrous conditions is a common approach. To optimize yields:

- Temperature Control: Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., over-acylation).

- Catalyst Purity: Use freshly sublimed AlCl₃ to avoid deactivation by moisture.

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate pure product.

Data Note: Yields typically range from 45–65% depending on solvent choice and stoichiometric ratios .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

- NMR: ¹H and ¹³C NMR are critical for confirming the acetyl group (δ ~2.5 ppm for CH₃, δ ~200 ppm for carbonyl) and thiochromanone ring protons (aromatic δ 6.8–7.5 ppm).

- IR: Confirm the C=O stretch (~1680 cm⁻¹) and S-C=O vibrations (~1250 cm⁻¹).

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 208.0521 for C₁₁H₁₀OS).

Contradiction Resolution: Discrepancies in carbonyl peak positions may arise from solvent polarity or crystallinity. Cross-validate using X-ray crystallography (if crystals are obtainable) or computational DFT simulations to compare theoretical vs. experimental spectra .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Software Tools: Use Gaussian or ORCA for DFT calculations (B3LYP/6-311+G(d,p) basis set) to map electrostatic potential surfaces (EPS) and identify electrophilic centers.

- Transition State Analysis: Locate transition states using QST2 or Nudged Elastic Band (NEB) methods to estimate activation energies for nucleophilic attack at the acetyl carbonyl or thiochromanone sulfur.

- Validation: Compare computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis monitoring of reaction progress).

Data Note: Studies show the acetyl group is more reactive than the thiochromanone sulfur due to higher electron deficiency (EPS charge: −0.45 vs. −0.12) .

Advanced: What experimental strategies address discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

- Standardized Assays: Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) using reference inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies).

- Statistical Analysis: Apply ANOVA or Tukey’s HSD test to evaluate inter-laboratory variability in IC₅₀ values.

- Meta-Analysis: Aggregate data from peer-reviewed studies (excluding non-validated sources) to identify trends. For example, derivatives with para-substituted aryl groups show consistent µM-range activity against kinases, while ortho-substituted analogs exhibit variability due to steric effects .

Advanced: How can the environmental stability of this compound be systematically evaluated?

Methodological Answer:

- Degradation Studies: Conduct accelerated stability testing under UV light (λ = 254 nm) and varying humidity (40–80% RH) to monitor hydrolysis or photolysis.

- Analytical Workflow: Use HPLC-PDA (C18 column, acetonitrile/water mobile phase) to quantify degradation products. Pair with LC-MS/MS to identify fragment ions (e.g., m/z 121 for acetyl cleavage).

- Ecotoxicology: Perform OECD Guideline 301 tests (e.g., ready biodegradability assays) to assess persistence in aquatic systems.

Data Note: Hydrolytic degradation dominates under alkaline conditions (t₁/₂ = 12 h at pH 9), while photolytic degradation is negligible .

Basic: What are the best practices for ensuring reproducibility in synthesizing this compound analogs?

Methodological Answer:

- Detailed Protocols: Document exact molar ratios, solvent drying methods (e.g., molecular sieves for THF), and inert atmosphere (N₂/Ar) conditions.

- Characterization Consistency: Require ≥95% purity (HPLC) and full spectroscopic data (¹H, ¹³C, HRMS) for all new analogs.

- Replication: Independent synthesis by a second researcher using the same protocol to confirm yields and spectral profiles.

Contradiction Example: Discrepancies in melting points (e.g., 112–115°C vs. 108–110°C) often arise from polymorphic forms; use differential scanning calorimetry (DSC) to resolve .

Advanced: How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Maps: Generate steric maps using software like MOE to quantify bulk around reactive sites.

- Electronic Probes: Use Hammett σ values for substituents (e.g., electron-withdrawing groups increase reactivity at the acetyl position).

- Catalytic Screening: Test Pd(OAc)₂/XPhos vs. Ni(COD)₂/DTBP for Suzuki-Miyaura coupling—bulky ligands favor coupling at less hindered positions.

Data Note: Meta-substituted aryl boronic acids exhibit >80% selectivity for acetyl-group coupling under Pd catalysis, while ortho-substituted analogs favor thiochromanone sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.